2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
Description
Properties
IUPAC Name |
2-acetamido-N-(4-butoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-4-11-26-15-7-5-14(6-8-15)21-19(25)23-10-9-16-17(12-23)27-18(22-16)20-13(2)24/h5-8H,3-4,9-12H2,1-2H3,(H,21,25)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHPMUCWHZGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Thiazolopyridine Core: : This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide. The reaction conditions often require a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Butoxyphenyl Group: : This step can involve a nucleophilic substitution reaction where a halogenated butoxybenzene reacts with the thiazolopyridine intermediate. Common reagents include potassium carbonate (K2CO3) and a solvent like acetonitrile.
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Acetamidation: : The final step involves the introduction of the acetamido group through an acylation reaction. Acetic anhydride or acetyl chloride can be used as acylating agents in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide exhibit antimicrobial properties. A study demonstrated that thiazole derivatives possess significant antibacterial activity against various strains of bacteria, suggesting that this compound may also exhibit similar effects due to its structural characteristics .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases such as arthritis . The mechanism may involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Potential
Initial studies suggest that this compound may have anticancer properties. Research on similar thiazole derivatives has indicated their potential to induce apoptosis in cancer cells and inhibit tumor growth . Further investigations are needed to confirm these effects specifically for this compound.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving the coupling of thiazole and pyridine derivatives with acetamide functionalities. The use of combinatorial chemistry techniques has been explored to create libraries of related compounds for high-throughput screening .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole and phenyl rings can significantly affect biological activity. SAR studies have shown that modifications can enhance potency and selectivity against specific biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro. |
| Study C | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
Mechanism of Action
The mechanism of action of 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Structural Comparisons
The thiazolo[5,4-c]pyridine core is a key structural feature shared with several analogs, but substituent variations significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural Features and Targets of Selected Compounds
Key Observations :
- Core Heterocycle: The thiazolo[5,4-c]pyridine core in the target compound differentiates it from clopidogrel (thieno[3,2-c]pyridine) and compound 5m (pyrazolo[4,3-c]pyridine). The sulfur atom in thiazole may enhance electronic properties compared to thiophene or pyrazole analogs.
- Substituent Impact : The 4-butoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to smaller substituents (e.g., tert-butyl in ). The acetamido group at the 2-position is a common pharmacophore in protease inhibitors and kinase modulators.
Pharmacological Activity
- PARK7 Modulation : Thiazolo[5,4-c]pyridine derivatives (e.g., ) are part of high-throughput screening toolkits for PARK7, a protein linked to Parkinson’s disease. The acetamido group may facilitate hydrogen bonding with active-site residues .
- Anti-TB Activity : Compound 5m (pyrazolo[4,3-c]pyridine carboxamide) exhibits potent activity against Mycobacterium tuberculosis (IC50: 21.8 μM), suggesting carboxamide-substituted heterocycles are promising anti-TB scaffolds .
- Antiplatelet Activity: Clopidogrel’s thieno[3,2-c]pyridine core is critical for irreversible P2Y12 receptor inhibition. The target compound’s thiazole ring may offer metabolic stability advantages over thiophene .
Key Observations :
- Synthesis : The target compound likely employs Boc-protected intermediates (e.g., ’s 2a) followed by TFA-mediated deprotection, a strategy common in peptide and heterocyclic chemistry. Clopidogrel’s synthesis emphasizes chiral resolution, highlighting the importance of stereochemistry in bioactivity .
- Stability : Storage at 2–8°C under dry conditions (similar to ) suggests sensitivity to hydrolysis or thermal degradation.
Biological Activity
The compound 2-acetamido-N-(4-butoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring fused with a pyridine moiety and substituted with an acetamido group and a butoxyphenyl group. This unique structure is pivotal in its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 304.41 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridine have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The proposed mechanism involves the inhibition of cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Compounds within the same class have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The interaction with specific enzymes involved in cancer metabolism is a potential mechanism of action .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research. For example, thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition constants (K) for these derivatives range significantly, indicating varying degrees of potency against AChE and other targets such as carbonic anhydrases (hCA I and II) .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. Among the tested compounds, one derivative exhibited an IC of 25 μg/mL against Staphylococcus aureus, highlighting the potential of similar compounds in treating bacterial infections .
Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines revealed that a related compound led to a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely forms hydrogen bonds with active sites on enzymes, modulating their activity.
- Receptor Binding : The aromatic systems may engage in π-π stacking interactions with amino acids in proteins, influencing their stability and function.
- Cellular Uptake : The lipophilic nature due to the butoxyphenyl substitution may enhance cellular permeability, facilitating its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
